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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of gallium
arsenide (GaAs) layers using Metal-Organic Chemical Vapor Deposition (MOCVD). It covers
the essential precursors, reactor types, and optimized growth parameters for producing high-
quality undoped, n-type, and p-type GaAs epitaxial layers. The information is intended to guide
researchers and professionals in the development and fabrication of GaAs-based devices.

Introduction to MOCVD for GaAs Growth

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor
Phase Epitaxy (MOVPE), is a versatile and widely used technique for the epitaxial growth of
high-purity crystalline layers of compound semiconductors, including gallium arsenide (GaAs).
[1] The process involves the introduction of volatile metal-organic precursors and hydrides into
a reaction chamber where they thermally decompose and react on a heated substrate surface
to form a thin film.[1] MOCVD offers precise control over layer thickness, composition, and
doping profiles, making it an indispensable tool in the fabrication of a wide range of electronic
and optoelectronic devices such as transistors, solar cells, and lasers.

The fundamental chemical reaction for the MOCVD of GaAs using trimethylgallium (TMGa) and
arsine (AsHs) is:
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Ga(CHs)s (g) + AsHs (g) — GaAs (s) + 3CHa (g)

This reaction is carried out in a controlled environment within an MOCVD reactor, where
parameters such as temperature, pressure, and precursor flow rates are meticulously managed
to achieve the desired material properties.

Precursors for GaAs MOCVD

The choice of precursors is critical in determining the quality and purity of the grown GaAs
layers. The most commonly used precursors are:

e Gallium Precursors (Group IlI):

o Trimethylgallium (TMGa, Ga(CHs)3): The most widely used gallium precursor due to its
high vapor pressure and purity.

o Triethylgallium (TEG, Ga(CzHs)3): An alternative to TMGa, often used to reduce carbon
incorporation in the grown layers.

» Arsenic Precursors (Group V):

o Arsine (AsHs): A highly toxic gas that is the standard arsenic source for high-quality GaAs
growth.

o Tertiarybutylarsine (TBAs, CaHoAsH2): A less hazardous liquid alternative to arsine, with a
lower decomposition temperature.

» Dopant Precursors:
o n-type Dopants (e.g., Silicon):
= Silane (SiH4): A common precursor for n-type doping of GaAs.[2]

» Disilane (SizHe): Another silicon source that can offer advantages in certain growth
regimes.

o p-type Dopants (e.g., Carbon, Zinc):
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» Carbon Tetrachloride (CCla): Used for heavy p-type carbon doping.[3]

» Carbon Tetrabromide (CBra): Another effective precursor for high levels of p-type carbon
doping.

» Dimethylzinc (DMZn, Zn(CHs)2): A common precursor for p-type zinc doping.

MOCVD Reactor Technology

Various MOCVD reactor configurations are employed for GaAs growth, each with its own
advantages in terms of uniformity, efficiency, and scalability. The main types include:

Horizontal Reactors: Precursor gases flow horizontally over the heated susceptor. These are
common in research and development settings.

» Vertical Reactors: Gases are introduced from the top and flow vertically towards the
substrate. This design can offer excellent uniformity.

o Showerhead Reactors: A perforated plate (showerhead) is used to distribute the precursor
gases uniformly over a large area, suitable for multi-wafer production.

o Planetary/Rotating Disc Reactors: Wafers are placed on a rotating susceptor, which
enhances the uniformity of the grown layers by averaging out any asymmetries in the gas
flow and temperature distribution.

The choice of reactor depends on the specific application, with considerations for wafer size,
throughput, and the desired material quality.

Experimental Protocols

Safety Precautions: MOCVD precursors such as arsine and trimethylgallium are highly toxic
and pyrophoric. All handling must be conducted in a well-ventilated area with appropriate safety
equipment, including gas detectors and personal protective equipment.

Protocol for Two-Step Growth of Undoped GaAs on
GaAs Substrate
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This protocol is a common method for achieving high-quality epitaxial GaAs layers. It involves

the growth of a thin, low-temperature buffer layer to facilitate nucleation, followed by a high-

temperature growth of the main device layer.

1. Substrate Preparation:

Degrease a (100) GaAs substrate by sonicating in trichloroethylene, acetone, and methanol.
Rinse with deionized water and dry with nitrogen gas.

Chemically etch the substrate to remove the native oxide and surface contaminants.
Immediately load the substrate into the MOCVD reactor.

. System Bake-out and Surface Desorption:

Pump the reactor to its base pressure and then introduce a continuous flow of hydrogen (Hz)
carrier gas.

Heat the substrate to ~750°C under an arsine (AsHs) overpressure to desorb the native
oxide from the substrate surface.

. Low-Temperature (LT) Buffer Layer Growth:

Cool the substrate to a low temperature, typically in the range of 450-550°C.
Initiate the growth of a thin (20-50 nm) GaAs buffer layer by introducing Trimethylgallium
(TMGa) into the reactor. A high V/III ratio is typically used during this step.

. High-Temperature (HT) Main Layer Growth:

Stop the TMGa flow and ramp the substrate temperature to the high-temperature growth
setpoint, typically between 650°C and 750°C, while maintaining the AsHs flow.

Once the temperature is stable, reintroduce the TMGa flow to grow the main GaAs epitaxial
layer to the desired thickness.

. Cool-down:

After the growth is complete, turn off the TMGa flow and cool the reactor down under an
AsHs overpressure to prevent surface decomposition.

Protocol for n-type (Silicon) Doping of GaAs
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This protocol describes the incorporation of silicon as an n-type dopant during the high-

temperature growth step.

. Follow Steps 1-3 of the Undoped GaAs Growth Protocol.
. High-Temperature (HT) Doped Layer Growth:

Ramp the substrate temperature to the desired growth temperature (e.g., 650-750°C) under
AsHs flow.

Introduce TMGa and a controlled flow of silane (SiH4) gas, premixed with hydrogen. The flow
rate of SiHa will determine the resulting carrier concentration.

The doping efficiency is also influenced by the V/IlI ratio and the growth temperature.[2]

. Cool-down:

Follow the cool-down procedure as described for undoped GaAs.

Protocol for p-type (Carbon) Doping of GaAs

This protocol details the use of carbon tetrachloride (CCla4) for achieving p-type doping.

1. Follow Steps 1-3 of the Undoped GaAs Growth Protocol.
. High-Temperature (HT) Doped Layer Growth:

Ramp the substrate temperature to the desired growth temperature (e.g., 620-760°C) under
AsHs flow.

Introduce TMGa and a controlled flow of a dilute mixture of CCla in H2. The CCla flow rate,
V/1I ratio, and growth temperature all significantly affect the carbon incorporation and
resulting hole concentration.[3]

Lower growth temperatures and lower V/III ratios generally lead to higher carbon
incorporation.[3]

. Cool-down:

Follow the cool-down procedure as described for undoped GaAs.

Quantitative Data Presentation
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The following tables summarize typical MOCVD growth parameters for GaAs and their impact
on material properties.

Table 1: Growth Parameters for Undoped GaAs

Parameter Typical Range Effect on Properties

Affects surface morphology,
Growth Temperature 600 - 750 °C growth rate, and impurity
incorporation.

Influences growth rate and

uniformity. Lower pressures

Reactor Pressure 20 - 760 Torr -
can reduce parasitic gas-
phase reactions.
Critical for surface morphology
V/III Ratio 10 - 100 and conductivity type of
undoped layers.
Primarily controlled by the
Growth Rate 0.1-2 um/hr

Group 1l precursor flow rate.

Table 2: Parameters for n-type Si Doping of GaAs using Silane
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Resulting Carrier
Key

Parameter Typical Range Concentration . .
Considerations

(cm™)

Doping efficiency is
Growth Temperature 600 - 700 °C 1x1016-5x1018 temperature-
dependent.[4]

Linearly affects carrier
1x10°-1x10"7 concentration in the

SiH4 Molar Flow Rate ) 1x101-5x1018 ) )
mol/min lower doping regime.

[4]

Higher V/III ratio can
V/IIl Ratio 20-80 1x10%-5x108 slightly decrease

doping efficiency.

Table 3: Parameters for p-type Carbon Doping of GaAs using Carbon Tetrachloride

Resulting Carrier v
e
Parameter Typical Range Concentration Yy . .
Considerations
(cm™)

Lower temperatures
Growth Temperature 620 - 760 °C 1x101%6-1x10° lead to higher carbon
incorporation.[3]

10 - 200 sccm (of Directly controls the
CCla Flow Rate ) ) 1x10% -1 x10%° )
dilute mixture) hole concentration.[3]

Lower V/III ratios
V/III Ratio 10-80 1x10%%-1x10?° increase carbon
incorporation.[3]

Signaling Pathways and Experimental Workflows

The MOCVD growth of GaAs is a complex process involving numerous gas-phase and surface
reactions. The following diagrams illustrate the key pathways and workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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arsenide-layers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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